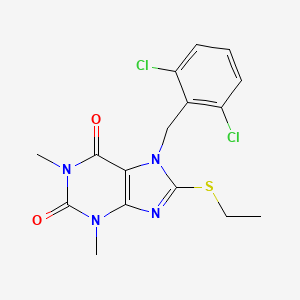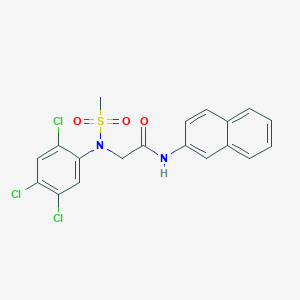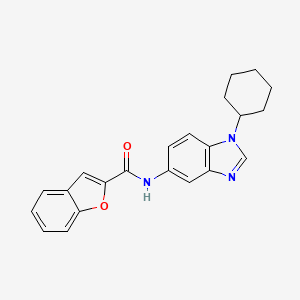![molecular formula C19H17ClN8OS B3506426 N-(2-CHLOROPHENYL)-2-({4-METHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B3506426.png)
N-(2-CHLOROPHENYL)-2-({4-METHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
描述
N-(2-Chlorophenyl)-2-({4-Methyl-5-[(5-Phenyl-2H-1,2,3,4-Tetrazol-2-yl)Methyl]-4H-1,2,4-Triazol-3-yl}Sulfanyl)Acetamide: is a complex organic compound that features a combination of chlorophenyl, tetrazole, triazole, and acetamide groups
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with 2-chlorophenylamine, 4-methyl-5-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]-4H-1,2,4-triazole, and acetic anhydride.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 0°C to 100°C, depending on the specific step.
Industrial Production Methods:
- The industrial production of this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology:
- It has potential applications in the study of enzyme inhibition and protein-ligand interactions due to its complex structure.
Medicine:
- The compound is being investigated for its potential use as an anti-inflammatory or anticancer agent, given its structural similarity to other bioactive molecules.
Industry:
- It can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of N-(2-Chlorophenyl)-2-({4-Methyl-5-[(5-Phenyl-2H-1,2,3,4-Tetrazol-2-yl)Methyl]-4H-1,2,4-Triazol-3-yl}Sulfanyl)Acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
N-(2-Chlorophenyl)acetamide: A simpler analog with similar structural features but lacking the tetrazole and triazole groups.
4-Methyl-5-[(5-Phenyl-2H-1,2,3,4-Tetrazol-2-yl)Methyl]-4H-1,2,4-Triazole: A related compound that shares the tetrazole and triazole groups but lacks the chlorophenyl and acetamide moieties.
Uniqueness:
- The combination of chlorophenyl, tetrazole, triazole, and acetamide groups in N-(2-Chlorophenyl)-2-({4-Methyl-5-[(5-Phenyl-2H-1,2,3,4-Tetrazol-2-yl)Methyl]-4H-1,2,4-Triazol-3-yl}Sulfanyl)Acetamide provides a unique structural framework that can interact with a wide range of molecular targets, making it a versatile compound for various applications.
属性
IUPAC Name |
N-(2-chlorophenyl)-2-[[4-methyl-5-[(5-phenyltetrazol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN8OS/c1-27-16(11-28-25-18(23-26-28)13-7-3-2-4-8-13)22-24-19(27)30-12-17(29)21-15-10-6-5-9-14(15)20/h2-10H,11-12H2,1H3,(H,21,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSSQIOPOUGDQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2Cl)CN3N=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-Chlorophenyl)-3-[2-(4-naphthalen-1-ylpiperazin-1-yl)ethyl]urea](/img/structure/B3506343.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B3506351.png)
![1-(4-FLUOROBENZOYL)-3-[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA](/img/structure/B3506366.png)
![2-[(4-bromophenyl)amino]-N-phenylpyridine-3-carboxamide](/img/structure/B3506371.png)
![5-[(4-benzyl-1-piperidinyl)carbonyl]-2-chloro-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3506386.png)
![N-(3-ACETYLPHENYL)-2-[N-(4-CHLOROPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B3506388.png)

![N-{2-[2-(THIOPHEN-2-YL)ACETAMIDO]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE](/img/structure/B3506400.png)
![2-(4-chlorophenoxy)-N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B3506409.png)

![3-[(Furan-2-YL)methyl]-2-{[2-oxo-2-(thiophen-2-YL)ethyl]sulfanyl}-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one](/img/structure/B3506423.png)

![(2E)-3-(3,4-dimethoxyphenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B3506436.png)

